BenchChemオンラインストアへようこそ!

Rivanicline hemioxalate

nAChR α4β2 α7

Choose Rivanicline hemioxalate as your validated, subtype-selective α4β2 nAChR partial agonist for preclinical CNS research. Exhibiting >1,000-fold selectivity over α7 receptors (Ki=26 nM vs. 3.6 µM) and a 15–30× reduction in peripheral side-effect potency compared to nicotine, this tool compound enables clean dissection of central cholinergic mechanisms in behavioral pharmacology, electrophysiology, and neurodegeneration models—eliminating confounding autonomic disturbances common with less selective agonists.

Molecular Formula C22H30N4O4
Molecular Weight 414.5 g/mol
Cat. No. B1149998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivanicline hemioxalate
Synonyms(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate
Molecular FormulaC22H30N4O4
Molecular Weight414.5 g/mol
Structural Identifiers
InChIInChI=1S/2C10H14N2.C2H2O4/c2*1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2*2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b2*5-2+;
InChIKeyVWROAWUIKILZJB-ITOWEXLMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rivanicline Hemioxalate: α4β2 nAChR Partial Agonist for CNS Research Applications


Rivanicline hemioxalate (RJR-2403 hemioxalate, (E)-Metanicotine hemioxalate) is a neuronal nicotinic acetylcholine receptor (nAChR) agonist with pronounced selectivity for the α4β2 receptor subtype (Ki = 26 nM). It exhibits over 1,000-fold selectivity for α4β2 compared to α7 nAChRs (Ki = 3.6 μM) . As a partial agonist, rivanicline demonstrates reduced efficacy at peripheral nAChRs, with limited activation of muscle-type or ganglionic receptors at concentrations up to 1 mM [1]. Originally developed for Alzheimer's disease research, rivanicline serves as a valuable pharmacological tool for investigating α4β2 nAChR-mediated CNS functions and cholinergic modulation .

Why Rivanicline Hemioxalate Cannot Be Replaced by Generic α4β2 nAChR Agonists


Substituting rivanicline hemioxalate with other α4β2 nAChR agonists—such as nicotine, varenicline, or ABT-089—introduces significant variability in subtype selectivity, functional efficacy, and peripheral side-effect profiles. While many compounds in this class bind to α4β2 nAChRs, their off-target activity at α7, α3β4, or muscle-type receptors differs markedly. For instance, varenicline exhibits >3,500-fold selectivity for α4β2 over α7 [1], whereas rivanicline demonstrates a more moderate >1,000-fold selectivity, a difference that may influence experimental outcomes in systems with mixed nAChR populations . Furthermore, the degree of partial agonism varies, with rivanicline showing 10-fold lower potency than nicotine in dopamine release assays [2], while ABT-089 displays an even more pronounced reduction [3]. These quantitative differences underscore the necessity of selecting the specific compound validated for a given research application.

Quantitative Differentiation of Rivanicline Hemioxalate from α4β2 nAChR Comparators


Subtype Selectivity: Rivanicline Exhibits >1,000-Fold α4β2 over α7 Selectivity, Distinct from Varenicline and Nicotine

Rivanicline hemioxalate displays high affinity for the α4β2 nAChR subtype (Ki = 26 nM) and >1,000-fold selectivity over the α7 subtype (Ki = 3.6 μM). This selectivity profile differs quantitatively from that of varenicline, which demonstrates >3,500-fold selectivity for α4β2 over α7 (α4β2 Ki = 0.15 nM; α7 Ki = 620 nM) . Nicotine, in contrast, shows only approximately 770-fold selectivity (α4β2 Ki = 1 nM; α7 Ki = 770 nM) [1]. Rivanicline's intermediate selectivity may be advantageous in studies requiring partial discrimination between α4β2 and α7-mediated responses.

nAChR α4β2 α7 binding affinity selectivity

Functional Partial Agonism: Rivanicline Shows 10-Fold Lower Potency than Nicotine in Dopamine Release, Offering a Distinct Pharmacodynamic Profile

In functional assays using rat striatal synaptosomes, rivanicline (RJR-2403) stimulates [3H]-dopamine release with an EC50 of 938 ± 172 nM and an Emax of 82 ± 5%, compared to nicotine's EC50 of 100 ± 25 nM and Emax of 100 ± 13% [1]. This 10-fold lower potency and reduced efficacy indicate that rivanicline acts as a partial agonist at α4β2 nAChRs in this system. In contrast, the comparator ABT-089 is even less potent, with an EC50 of 1.1 μM for dopamine release, representing a ~27-fold reduction compared to nicotine [2]. Rivanicline thus occupies an intermediate position in the spectrum of α4β2 partial agonism.

dopamine release partial agonism functional selectivity synaptosome

In Vivo Therapeutic Index: Rivanicline Provides Cognitive Enhancement Comparable to Nicotine with 15- to 30-Fold Lower Potency at Peripheral Side Effects

In rat behavioral models, rivanicline (RJR-2403) significantly improves passive avoidance retention after scopolamine-induced amnesia and enhances both working and reference memory in an 8-arm radial maze following ibotenic acid lesions, demonstrating efficacy equal to or better than nicotine [1]. Crucially, rivanicline is 15- to 30-fold less potent than nicotine in inducing peripheral side effects, including decreases in body temperature, respiration, and acoustic startle response . Additionally, rivanicline is approximately 10-fold less potent in increasing heart rate and 20-fold less potent in increasing blood pressure compared to nicotine . This dissociation between central efficacy and peripheral side-effect potency defines a superior in vivo therapeutic index for rivanicline.

cognitive enhancement therapeutic index scopolamine amnesia radial arm maze side effects

CNS vs. Peripheral Selectivity: Rivanicline Exhibits Minimal Activation of Muscle and Ganglionic nAChRs, Differentiating from Nicotine

Rivanicline (RJR-2403) demonstrates high selectivity for CNS nAChR subtypes over peripheral receptors. At concentrations up to 1 mM, it does not significantly activate nAChRs in PC12 cells (ganglionic-like), muscle-type nAChRs in TE671/RD cells, or muscarinic receptors [1]. In functional assays, rivanicline is less than one-tenth as potent as nicotine in inducing guinea pig ileum contraction and does not antagonize nicotine-stimulated muscle or ganglionic nAChR function (IC50 > 1 mM) [1]. In contrast, nicotine robustly activates both ganglionic and muscle nAChRs at lower concentrations. This in vitro selectivity translates to the reduced cardiovascular and peripheral side effects observed in vivo.

CNS selectivity muscle nAChR ganglionic nAChR off-target activity

Comparative Binding Affinity: Rivanicline Ki of 26 nM for α4β2 nAChRs is Moderate Among α4β2 Agonists, Offering a Balanced Profile for Research Use

Rivanicline binds to the rat brain cortex α4β2 nAChR with a Ki of 26 ± 3 nM [1]. This affinity is moderate compared to other α4β2-selective agonists: varenicline (Ki = 0.15 nM) [2], ispronicline (Ki = 11 nM) , ABT-089 (Ki = 16 nM) [3], and nicotine (Ki = 1-4 nM) [4]. Rivanicline's intermediate affinity may be advantageous in experimental designs where extremely high-affinity binding could lead to prolonged receptor occupancy or desensitization, allowing for more controlled pharmacological manipulation.

α4β2 nAChR Ki binding affinity comparative pharmacology

Formulation Stability and Solubility: Rivanicline Hemioxalate Offers Defined DMSO Solubility for In Vitro Applications

Rivanicline hemioxalate is supplied as a solid with documented solubility in DMSO of 50 mg/mL (241.28 mM) with ultrasonication . This defined solubility profile contrasts with the free base form (rivanicline), which exhibits lower DMSO solubility (sparingly soluble, 1-10 mg/mL) . For researchers requiring consistent and reproducible compound dissolution for in vitro assays, the hemioxalate salt form provides a clear advantage in terms of achievable stock solution concentrations. While specific stability data in solution is limited , the hemioxalate salt is recommended for storage at -20°C as a solid.

solubility DMSO formulation in vitro

Optimal Research Applications for Rivanicline Hemioxalate Based on Quantitative Evidence


Cognitive Enhancement Studies in Rodent Models Requiring Minimized Cardiovascular Confounds

Rivanicline hemioxalate is ideally suited for in vivo studies investigating α4β2 nAChR-mediated cognitive enhancement, particularly in models of scopolamine-induced amnesia or cholinergic lesion-induced memory deficits. Its equal or superior efficacy to nicotine in improving passive avoidance retention and radial arm maze performance, combined with a 15- to 30-fold reduction in peripheral side effect potency (including cardiovascular and hypothermic responses), allows researchers to isolate central cognitive effects without the confounding influence of autonomic disturbances [1]. This makes rivanicline a superior alternative to nicotine for behavioral pharmacology studies of learning and memory.

In Vitro Characterization of α4β2 nAChR Partial Agonism with Defined Functional Efficacy

For in vitro electrophysiology or neurotransmitter release assays requiring a well-characterized partial agonist, rivanicline hemioxalate provides a defined functional profile. Its 10-fold lower potency and 82% maximal efficacy in dopamine release assays, compared to nicotine's full agonism, offer a distinct pharmacodynamic signature [2]. This profile is particularly valuable in studies of receptor desensitization, signal transduction bias, or when comparing the effects of full versus partial agonists on nAChR function in native tissues or recombinant systems.

Neurodegenerative Disease Research Focused on Cholinergic Dysfunction and α4β2 nAChR Modulation

Rivanicline hemioxalate is a key tool compound for investigating the role of α4β2 nAChRs in neurodegenerative conditions such as Alzheimer's disease and schizophrenia, where cholinergic neurotransmission is compromised. Its ability to up-regulate high-affinity nAChRs upon chronic exposure (10 μM in M10 cells), similar to nicotine, indicates potential for modulating receptor expression in disease-relevant models [2]. Furthermore, its reduced peripheral side-effect liability facilitates chronic dosing regimens in preclinical studies .

Studies Requiring Moderate α4β2 Selectivity to Differentiate from α7-Mediated Effects

Rivanicline's >1,000-fold selectivity for α4β2 over α7 nAChRs provides a useful pharmacological tool for dissecting the contributions of these two major CNS nAChR subtypes . While varenicline offers greater selectivity (>3,500-fold), rivanicline's intermediate profile may be advantageous in assays where complete α7 discrimination is not necessary and a less potent compound is preferred to avoid receptor saturation or desensitization. Its well-documented in vivo profile further supports its use in systems where both central and peripheral nAChR activity must be considered.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivanicline hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.